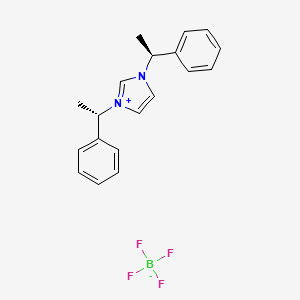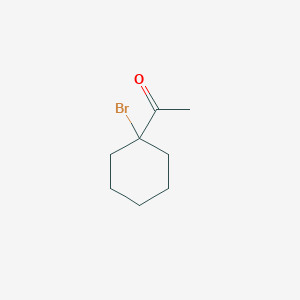
(S)-2-Amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like NaNH₂ (Sodium amide) or organolithium reagents.
Major Products
Oxidation: Formation of 2-fluoro-3-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-3-methoxyaniline.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amino alcohols.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-AMINO-2-(2-FLUORO-3-HYDROXYPHENYL)ETHANOL
- (2S)-2-AMINO-2-(2-CHLORO-3-METHOXYPHENYL)ETHANOL
- (2S)-2-AMINO-2-(2-FLUORO-3-METHYLPHENYL)ETHANOL
Uniqueness
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL is unique due to the combination of its chiral center, the presence of both amino and hydroxyl groups, and the fluorinated aromatic ring. This combination of features can result in unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1 |
InChI Key |
PELVHAZSRMSRRU-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1F)[C@@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)



![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)






